molecular formula C6H3BrF2Zn B3042150 2,4-Difluorophenylzinc bromide CAS No. 517920-79-5

2,4-Difluorophenylzinc bromide

Cat. No.: B3042150
CAS No.: 517920-79-5
M. Wt: 258.4 g/mol
InChI Key: ACVYIAKLGGCVDQ-UHFFFAOYSA-M
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Description

2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluoroiodobenzene with zinc powder in the presence of a catalytic amount of a transition metal, such as palladium or nickel. The reaction is typically carried out in an anhydrous solvent like THF under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the preparation of this compound may involve the use of more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the zinc insertion process .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, particularly in the context of cross-coupling reactions. It can participate in:

Common Reagents and Conditions

    Palladium or Nickel Catalysts: Essential for facilitating the cross-coupling reactions.

    Anhydrous Solvents: Such as THF, to maintain the reactivity of the organozinc compound.

    Inert Atmosphere: Typically nitrogen or argon, to prevent oxidation.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2,4-Difluorophenylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,4-difluorophenylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its aryl group to the palladium catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. The molecular targets are typically organic halides, and the pathways involve the formation of palladium-aryl intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluorophenylzinc bromide is unique in its ability to participate in Negishi coupling reactions with high efficiency and selectivity. Compared to organomagnesium and organoboron compounds, organozinc reagents are generally less reactive, which can be advantageous in controlling reaction conditions and minimizing side reactions .

Properties

IUPAC Name

bromozinc(1+);1,3-difluorobenzene-6-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYIAKLGGCVDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=[C-]1)F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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